molecular formula C17H15BrIN B14509851 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide CAS No. 63424-44-2

1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide

Cat. No.: B14509851
CAS No.: 63424-44-2
M. Wt: 440.1 g/mol
InChI Key: GRAREARQEKZXOV-UHFFFAOYSA-M
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Description

1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, and its derivatives are known for their diverse applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of quinoline with 4-iodophenylethyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the quinoline nitrogen attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer of quinoline with different reactivity.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a fluorescent probe and its ability to interact with biological targets .

Properties

CAS No.

63424-44-2

Molecular Formula

C17H15BrIN

Molecular Weight

440.1 g/mol

IUPAC Name

1-[2-(4-iodophenyl)ethyl]quinolin-1-ium;bromide

InChI

InChI=1S/C17H15IN.BrH/c18-16-9-7-14(8-10-16)11-13-19-12-3-5-15-4-1-2-6-17(15)19;/h1-10,12H,11,13H2;1H/q+1;/p-1

InChI Key

GRAREARQEKZXOV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CCC3=CC=C(C=C3)I.[Br-]

Origin of Product

United States

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